1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan
CAS No.: 151900-44-6
Cat. No.: VC21110387
Molecular Formula: C36H40N2S6
Molecular Weight: 693.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151900-44-6 |
|---|---|
| Molecular Formula | C36H40N2S6 |
| Molecular Weight | 693.1 g/mol |
| IUPAC Name | 6-(dibenzylcarbamothioyldisulfanyl)hexylsulfanyl N,N-dibenzylcarbamodithioate |
| Standard InChI | InChI=1S/C36H40N2S6/c39-35(37(27-31-17-7-3-8-18-31)28-32-19-9-4-10-20-32)43-41-25-15-1-2-16-26-42-44-36(40)38(29-33-21-11-5-12-22-33)30-34-23-13-6-14-24-34/h3-14,17-24H,1-2,15-16,25-30H2 |
| Standard InChI Key | ZEUAKOUTLQUQDN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSCCCCCCSSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSCCCCCCSSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
Structural Analysis
1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan contains a hexane backbone with dithiocarbamoyl functional groups at both ends. The structural name indicates a six-carbon chain (hexan) connected to two thiocarbamoyldithio groups that are further substituted with benzyl groups. This arrangement suggests a molecule with symmetrical configuration around a central hexane chain.
Spectroscopic Characterization
| Analytical Method | Expected Features |
|---|---|
| ¹H NMR | Signals for benzyl CH₂ groups (δ ~4.5-5.0 ppm), hexane CH₂ chain (δ ~1.2-3.0 ppm), aromatic protons (δ ~7.2-7.4 ppm) |
| ¹³C NMR | Characteristic signals for thiocarbonyl carbon (δ ~195-210 ppm), aromatic carbons (δ ~125-140 ppm), methylene carbons (δ ~25-45 ppm) |
| IR Spectroscopy | Strong bands for C=S stretching (~1050-1200 cm⁻¹), C-N stretching (~1400-1500 cm⁻¹), aromatic C-H stretching (~3030 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, fragmentation patterns showing loss of benzyl groups and cleavage of the hexane chain |
Structure-Activity Relationships
Comparison with Related Compounds
Dithiocarbamate compounds generally exhibit a range of biological and chemical activities. The benzyl groups in 1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan would likely confer:
-
Enhanced lipophilicity compared to non-benzylated analogs
-
Potential for π-stacking interactions in complex systems
-
Modified reactivity of the thiocarbamoyldithio functional groups
The central hexane linker provides flexibility to the molecule, potentially allowing it to adapt its conformation in different environments or when interacting with substrate materials.
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